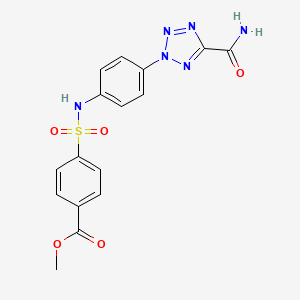
methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate” is a chemical compound with the molecular formula C16H14N6O5S . It has an average mass of 402.385 Da and a monoisotopic mass of 402.074646 Da .
Molecular Structure Analysis
The molecular structure of “methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate” is complex, consisting of multiple functional groups including a methyl ester, a sulfamoyl group, and a tetrazole ring . These functional groups contribute to the compound’s reactivity and properties.Aplicaciones Científicas De Investigación
Crystal Engineering
Pressure as a Tool in Crystal Engineering : A study demonstrates the use of high pressure to induce phase transitions in crystals with high Z' structures, such as methyl 2-(carbazol-9-yl)benzoate, which under high pressure transforms to a Z' = 2 structure. This illustrates the compound's potential in crystallographic studies where pressure can modulate crystal structures for specific applications (Johnstone et al., 2010).
Synthetic Chemistry
Synthesis and Characterization of Novel Tetrazole Liquid Crystals : Research on the synthesis and characterization of new tetrazole compounds, including those similar to the query compound, highlights their application in creating liquid crystals with nematic and smectic mesophases. These materials have potential in electronic displays and sensors (Tariq et al., 2013).
Development of Coordination Polymers : A study on the synthesis of a one-dimensional silver(I) coordination polymer based on an asymmetric flexible N-donor carboxylate ligand relates to the structural manipulation of compounds for the development of materials with specific electronic or luminescent properties (Zhang et al., 2014).
Material Science
Hydrogen-Bonded Molecular Structures : Research into the hydrogen-bonded sheets and chains in compounds similar to the query molecule demonstrates the intricate interactions possible within molecular structures. These studies are crucial for designing materials with specific mechanical or thermal properties (Portilla et al., 2007).
Organic Chemistry
An Umpolung Sulfoxide Reagent as α-Hydroxy and α-Chloro Benzyl Carbanion Equivalents : This research provides insights into the synthetic versatility of compounds structurally related to the query compound, highlighting their potential use in complex organic synthesis (Volonterio et al., 2002).
Photoluminescence and Mesophase Behavior
Study on Mesomorphic Behavior and Photoluminescence : Investigations into the mesophase behavior and photo-luminescent properties of 1,3,4-oxadiazole derivatives, related to the query compound, reveal their potential in optoelectronic applications (Han et al., 2010).
Direcciones Futuras
The future directions for research on “methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate” could include further investigation into its synthesis, reactivity, and potential applications. Given the interesting properties of tetrazole compounds, there may be potential for this compound in areas such as medicinal chemistry or materials science .
Propiedades
IUPAC Name |
methyl 4-[[4-(5-carbamoyltetrazol-2-yl)phenyl]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O5S/c1-27-16(24)10-2-8-13(9-3-10)28(25,26)20-11-4-6-12(7-5-11)22-19-15(14(17)23)18-21-22/h2-9,20H,1H3,(H2,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFHSXLERCPHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

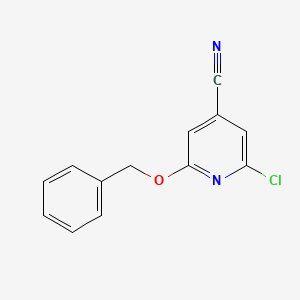
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2987626.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2987627.png)
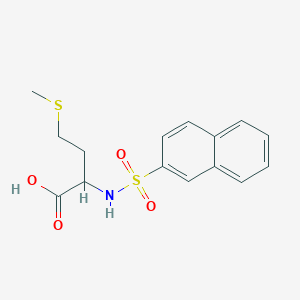
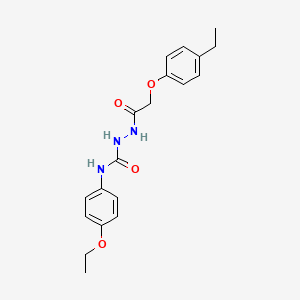

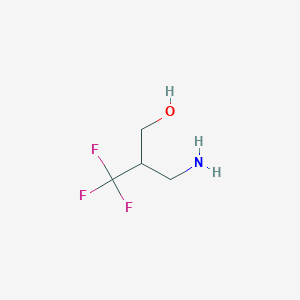
![5-[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2987635.png)
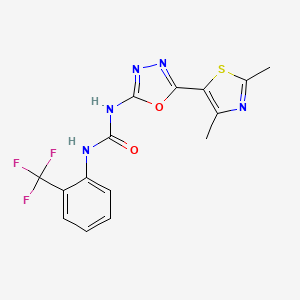
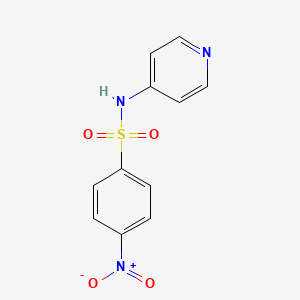
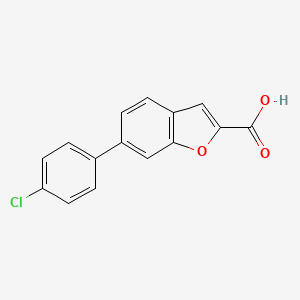
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2987640.png)
![N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2987643.png)
![N-[(2-Fluoro-5-methoxypyridin-3-yl)methyl]-N-[(3-methylfuran-2-yl)methyl]prop-2-enamide](/img/structure/B2987647.png)